Hsp70-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HSP70-IN-1 es un inhibidor de molécula pequeña que se dirige específicamente a la proteína de choque térmico 70 (HSP70). Las proteínas de choque térmico son una familia de proteínas altamente conservadas que desempeñan un papel crucial en el plegamiento, la reparación y la degradación de proteínas. HSP70, en particular, está involucrado en la protección de las células contra el estrés y está implicado en diversas enfermedades, incluido el cáncer y los trastornos neurodegenerativos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de HSP70-IN-1 implica múltiples pasos, comenzando con la preparación de intermediarios clave. La ruta sintética suele incluir la formación de un andamiaje central, seguido de modificaciones del grupo funcional para lograr la actividad inhibitoria deseada. Las condiciones de reacción comunes implican el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound requiere escalar el proceso de síntesis de laboratorio. Esto implica optimizar las condiciones de reacción, utilizar reactores más grandes y garantizar un control de calidad constante. El proceso también puede incluir pasos de purificación como la cristalización o la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

HSP70-IN-1 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH específicos y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar lugar a una amplia gama de derivados, dependiendo del nucleófilo utilizado .

Aplicaciones Científicas De Investigación

HSP70-IN-1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar el plegamiento y la estabilidad de las proteínas.

Biología: Ayuda a comprender las respuestas al estrés celular y la homeostasis de las proteínas.

Medicina: Se investiga por sus posibles efectos terapéuticos en el cáncer, las enfermedades neurodegenerativas y otras afecciones donde está implicada HSP70.

Industria: Se utiliza en el desarrollo de ensayos de diagnóstico y agentes terapéuticos .

Mecanismo De Acción

HSP70-IN-1 ejerce sus efectos al unirse al dominio ATPasa de HSP70, inhibiendo su actividad chaperona. Esto conduce a la acumulación de proteínas mal plegadas, desencadenando respuestas al estrés celular y potencialmente induciendo la apoptosis en las células cancerosas. Los objetivos moleculares y las vías implicadas incluyen la respuesta a proteínas desplegadas y diversas vías de señalización relacionadas con la supervivencia celular y la apoptosis .

Comparación Con Compuestos Similares

Compuestos Similares

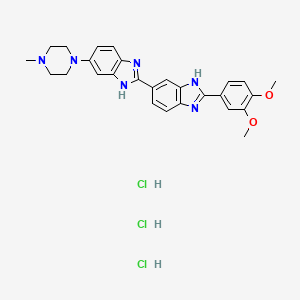

VER-155008: Otro inhibidor de HSP70 con un mecanismo de acción similar.

MAL1-271: Un activador de HSP70 utilizado en la investigación de enfermedades neurodegenerativas.

AEAC: Un derivado de la colchicina que inhibe la actividad chaperona de HSP70 .

Singularidad

HSP70-IN-1 es único en su alta especificidad y potencia como inhibidor de HSP70. Ha mostrado resultados prometedores en estudios preclínicos, particularmente en investigación sobre el cáncer, donde induce eficazmente la apoptosis en células cancerosas al interrumpir la homeostasis de las proteínas .

Propiedades

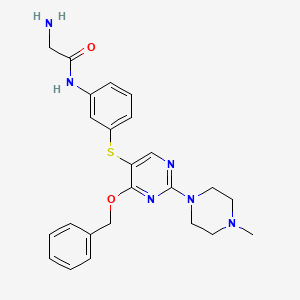

IUPAC Name |

2-amino-N-[3-[2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidin-5-yl]sulfanylphenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2S/c1-29-10-12-30(13-11-29)24-26-16-21(23(28-24)32-17-18-6-3-2-4-7-18)33-20-9-5-8-19(14-20)27-22(31)15-25/h2-9,14,16H,10-13,15,17,25H2,1H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUDZMNPAWPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)SC4=CC=CC(=C4)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)